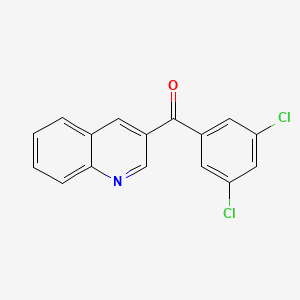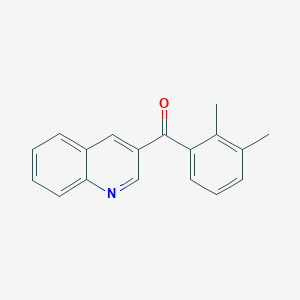
(2,5-Dichlorophenyl)(quinolin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dichlorophenyl)(quinolin-3-yl)methanone is an organic compound that combines a dichlorophenyl group with a quinolinyl group through a methanone linkage
作用机制
Target of Action
Quinoline derivatives have been known to exhibit a broad range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor properties .
Mode of Action
Quinoline-based compounds have been reported to exhibit potent antifungal properties, suggesting that they may interact with fungal cells to inhibit their growth .
Result of Action
The antifungal properties of quinoline-based compounds suggest that they may result in the inhibition of fungal cell growth .
生化分析
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes and proteins , but specific interactions of 3-(2,5-Dichlorobenzoyl)quinoline have not been reported.
Cellular Effects
Quinoline derivatives have been reported to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 3-(2,5-Dichlorobenzoyl)quinoline on these processes have not been studied.
Molecular Mechanism
While quinoline derivatives can exert their effects through various mechanisms, including binding interactions with biomolecules and changes in gene expression
Metabolic Pathways
Quinoline derivatives can be involved in various metabolic pathways , but the specific pathways involving 3-(2,5-Dichlorobenzoyl)quinoline have not been identified.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorophenyl)(quinolin-3-yl)methanone typically involves the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a suitable quinoline derivative with a dichlorophenyl precursor.
Vilsmeier-Haack Formylation: This step introduces a formyl group into the quinoline ring, facilitating further reactions.
Claisen-Schmidt Condensation: This reaction condenses the formylated quinoline with a dichlorophenyl ketone to form the desired methanone linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the above synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
(2,5-Dichlorophenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-3-yl methanone derivatives.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate facilitate substitution reactions.
Major Products
Oxidation: Quinolin-3-yl methanone derivatives.
Reduction: (2,5-Dichlorophenyl)(quinolin-3-yl)methanol.
Substitution: Various substituted this compound derivatives.
科学研究应用
(2,5-Dichlorophenyl)(quinolin-3-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-tubercular activity.
Biological Research: The compound’s interactions with biological targets are explored to understand its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules.
相似化合物的比较
Similar Compounds
- (2,5-Dichlorophenyl)(quinolin-2-yl)methanone
- (2,5-Dichlorophenyl)(quinolin-4-yl)methanone
Uniqueness
(2,5-Dichlorophenyl)(quinolin-3-yl)methanone is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
(2,5-dichlorophenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-12-5-6-14(18)13(8-12)16(20)11-7-10-3-1-2-4-15(10)19-9-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKWUCJRGUUBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














